molecular formula C17H18ClN3O3 B3014182 2-(3-chlorophenoxy)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)propanamide CAS No. 1903152-62-4

2-(3-chlorophenoxy)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)propanamide

Cat. No.: B3014182
CAS No.: 1903152-62-4
M. Wt: 347.8
InChI Key: PNUDUWZQYDNLFI-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)propanamide is a synthetic organic compound that features a chlorophenoxy group and a hexahydrocinnolinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)propanamide typically involves the following steps:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 3-chlorophenol with an appropriate alkylating agent under basic conditions to form the 3-chlorophenoxy intermediate.

    Synthesis of the hexahydrocinnolinyl intermediate: This step involves the cyclization of a suitable precursor to form the hexahydrocinnolinyl moiety.

    Coupling reaction: The final step involves the coupling of the chlorophenoxy intermediate with the hexahydrocinnolinyl intermediate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in biological studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)propanamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)propanamide: Similar structure with a different position of the chlorine atom.

    2-(3-bromophenoxy)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)propanamide: Similar structure with a bromine atom instead of chlorine.

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-10(24-14-4-2-3-12(18)9-14)17(23)19-13-5-6-15-11(7-13)8-16(22)21-20-15/h2-4,8-10,13H,5-7H2,1H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUDUWZQYDNLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCC2=NNC(=O)C=C2C1)OC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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